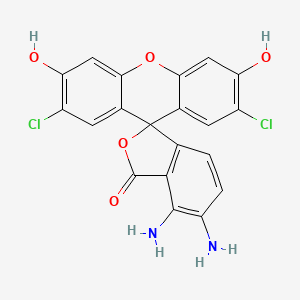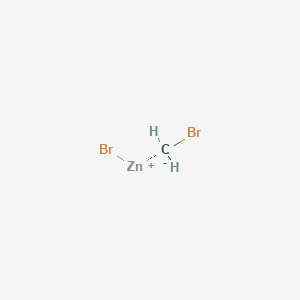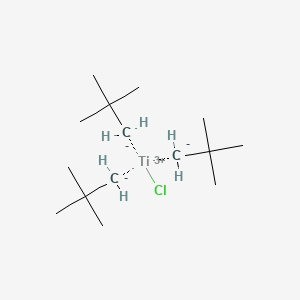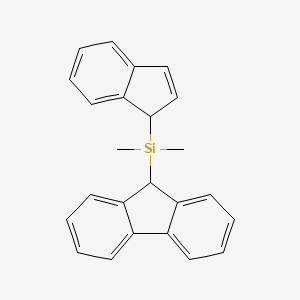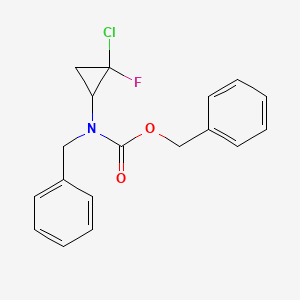![molecular formula C17H23N B6289363 N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline CAS No. 140465-27-6](/img/structure/B6289363.png)
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline, also known as N-DMBE, is a bicyclic secondary amine derived from the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid and aniline. This bicyclic secondary amine has been of great interest to scientists due to its potential applications in the fields of medicine, biochemistry, and pharmacology.
Scientific Research Applications
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline has been studied for its potential applications in the fields of medicine, biochemistry, and pharmacology. In medicine, this compound has been studied for its potential anti-inflammatory, anti-oxidant, and anti-cancer activities. In biochemistry, this compound has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses. In pharmacology, this compound has been studied for its potential to inhibit the activity of enzymes involved in the metabolism of drugs.
Mechanism of Action
The mechanism of action of N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline is not fully understood. However, it is believed that this compound binds to certain proteins and enzymes, which results in the inhibition of their activity. This inhibition of protein and enzyme activity is thought to be responsible for the anti-inflammatory, anti-oxidant, and anti-cancer activities of this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacteria, fungi, and viruses. This compound has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer activities. In addition, this compound has been shown to inhibit the activity of enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline in lab experiments include its low cost, ease of synthesis, and ability to bind to proteins and enzymes. The limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
Future research on N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline should focus on developing more efficient synthesis methods, as well as exploring its potential applications in the fields of medicine, biochemistry, and pharmacology. Additionally, future research should focus on understanding the mechanism of action of this compound and its potential biochemical and physiological effects. Finally, future research should focus on developing more efficient and safe delivery systems for this compound.
Synthesis Methods
N-[(1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-enylethyl)aniline can be synthesized by a two-step reaction. The first step involves the reaction of 1,3-diethyl-2-methylcyclopentane-1-carboxylic acid with aniline in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is this compound. The second step involves the reaction of this compound with a reagent such as sodium hydroxide, which results in the formation of a dibasic salt.
properties
IUPAC Name |
N-[2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N/c1-17(2)14-9-8-13(16(17)12-14)10-11-18-15-6-4-3-5-7-15/h3-8,14,16,18H,9-12H2,1-2H3/t14-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMJUKIQREATR-HOCLYGCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC=C(C1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC=C([C@@H]1C2)CCNC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



